Aminooxy-PEG4-Propargyl

Vue d'ensemble

Description

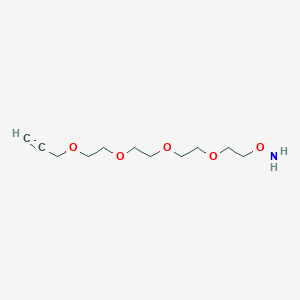

Aminooxy-PEG4-Propargyl is a polyethylene glycol (PEG) derivative containing both an aminooxy group and a propargyl group.

Applications De Recherche Scientifique

Aminooxy-PEG4-Propargyl has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.

Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

Industry: Applied in the production of advanced materials and nanotechnology

Mécanisme D'action

Target of Action

Aminooxy-PEG4-Propargyl is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

Mode of Action

This compound is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the PROTAC to bind to its target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By degrading these proteins, it can influence various cellular processes and potentially lead to therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions in the environment Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

Aminooxy-PEG4-Propargyl is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based PROTAC linker, can interact with these biomolecules to form a stable complex .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole linkage . In the context of PROTACs, this enables the selective degradation of target proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it helps to form

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminooxy-PEG4-Propargyl is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and propargyl groups. The synthesis typically involves the following steps:

PEG Functionalization: PEG is first functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.

Aminooxy Group Introduction: The propargyl-functionalized PEG is then reacted with an aminooxy compound, such as aminooxyacetic acid, under mild conditions to introduce the aminooxy group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Functionalization: Large quantities of PEG are functionalized with propargyl groups in reactors.

Purification: The functionalized PEG is purified using techniques such as column chromatography.

Aminooxy Group Addition: The purified propargyl-PEG is then reacted with aminooxy compounds in large-scale reactors.

Final Purification: The final product is purified and characterized to ensure high purity and consistency

Analyse Des Réactions Chimiques

Types of Reactions

Aminooxy-PEG4-Propargyl undergoes several types of chemical reactions:

Oxidation and Reduction: The aminooxy group can participate in redox reactions, forming hydroxylamine or oxime linkages.

Substitution: The propargyl group can undergo substitution reactions with azide-bearing compounds via CuAAC

Common Reagents and Conditions

Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

Bases: Potassium carbonate is used in the initial functionalization of PEG with propargyl groups.

Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

Major Products

Oxime Linkages: Formed from the reaction of the aminooxy group with aldehydes or ketones.

Triazole Linkages: Formed from the reaction of the propargyl group with azides via CuAAC

Comparaison Avec Des Composés Similaires

Similar Compounds

Aminooxy-PEG4-Azide: Contains an azide group instead of a propargyl group, used in similar bioconjugation applications.

Aminooxy-PEG4-Alcohol: Contains an alcohol group, used for different types of chemical modifications.

Aminooxy-PEG4-Amine: Contains an amine group, used in peptide synthesis and other applications

Uniqueness

Aminooxy-PEG4-Propargyl is unique due to its dual functional groups, allowing it to participate in both oxime and CuAAC reactions. This versatility makes it highly valuable in various fields of research and industry .

Activité Biologique

Aminooxy-PEG4-Propargyl is a versatile compound used in various biochemical applications, particularly in the field of bioconjugation and drug development. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring an aminooxy group and a propargyl group. The compound has a molecular weight of 247.3 g/mol and a molecular formula of CHN O . Its structure allows it to engage in specific reactions:

- Aminooxy Group : Reacts with aldehydes or ketones to form stable oxime linkages.

- Propargyl Group : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable triazole linkages with azide-bearing compounds .

The biological activity of this compound primarily arises from its ability to form covalent bonds with biomolecules, enhancing their stability and functionality. The key mechanisms include:

- Bioconjugation : The compound is widely used for labeling proteins, peptides, and other biomolecules, allowing for tracking and studying their behavior in biological systems.

- Click Chemistry : Its reactivity under mild conditions makes it suitable for click chemistry applications, enabling the creation of complex biomolecular architectures without harsh reagents .

Applications in Research

This compound has been employed in various research contexts, particularly in drug delivery systems and cancer therapy. Below are some notable applications:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity .

- Protein Labeling : It is utilized for attaching fluorescent tags to proteins, aiding in imaging studies and protein interaction analyses .

- Hydrogel Fabrication : Recent studies have explored its use in creating hydrogels through metal-free click reactions, enhancing biocompatibility and functional properties for tissue engineering .

Case Study 1: Drug Delivery Systems

In a study focusing on the development of targeted drug delivery systems, this compound was conjugated to a chemotherapeutic agent. The resulting formulation demonstrated improved solubility and stability compared to the free drug. In vivo experiments showed enhanced tumor targeting and reduced side effects, highlighting the potential of this compound in clinical applications .

Case Study 2: Cancer Immunotherapy

Another research effort investigated the use of this compound in constructing multifunctional scaffolds for cancer-targeting immune responses. By linking immune-modulating agents to antibodies via this compound, researchers observed significant improvements in therapeutic efficacy against tumor growth in mouse models .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Drug Delivery | Enhanced stability and targeting | Potential for reduced side effects in cancer therapy |

| Protein Labeling | Improved imaging capabilities | Facilitates understanding of protein interactions |

| Hydrogel Development | Biocompatible scaffolds | Advances in tissue engineering applications |

Propriétés

IUPAC Name |

O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPKKFCCGOYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.